
((Cyclohexylamino)sulfanylmethylene)methane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Cyclohexylamino)sulfanylmethylene)methane-1,1-dicarbonitrile, also known as Cys-DCN, is a cyclic amine-sulfonamide derivative with a wide range of applications in scientific research. It has been used as a chiral auxiliary for asymmetric synthesis, a fluorescent probe for imaging agents, and a drug delivery vehicle. Cys-DCN has also been used in the study of enzyme-catalyzed reactions and the development of novel drugs. In
Applications De Recherche Scientifique
((Cyclohexylamino)sulfanylmethylene)methane-1,1-dicarbonitrile has been used in a variety of scientific research applications. It has been used as a chiral auxiliary for asymmetric synthesis, a fluorescent probe for imaging agents, and a drug delivery vehicle. It has also been used in the study of enzyme-catalyzed reactions and the development of novel drugs. In addition, this compound has been used as a substrate for the study of enzyme-catalyzed reactions and as a ligand for the study of protein-ligand interactions.
Mécanisme D'action
The mechanism of action of ((Cyclohexylamino)sulfanylmethylene)methane-1,1-dicarbonitrile is not fully understood. However, it is believed that the cyclic structure of the molecule allows it to bind to enzymes, proteins, and other molecules. This binding is thought to facilitate the catalytic activity of enzymes, the binding of ligands to proteins, and the delivery of drugs to their target sites.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and thromboxane A2 synthase. In addition, this compound has been shown to inhibit the binding of certain ligands to proteins, such as the binding of thromboxane A2 to its receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((Cyclohexylamino)sulfanylmethylene)methane-1,1-dicarbonitrile in laboratory experiments include its stability, low toxicity, and low cost. Its stability makes it an ideal candidate for long-term experiments, while its low toxicity and low cost make it an attractive option for short-term experiments. However, this compound is not soluble in water and must be dissolved in organic solvents, which can be costly and time-consuming.
Orientations Futures
The future directions for ((Cyclohexylamino)sulfanylmethylene)methane-1,1-dicarbonitrile research include the development of novel drugs and drug delivery vehicles, the study of enzyme-catalyzed reactions, the development of fluorescent probes for imaging agents, and the study of protein-ligand interactions. In addition, research into the biochemical and physiological effects of this compound is needed to further understand its mechanism of action. Finally, further research into the synthesis of this compound is needed to improve the efficiency and cost-effectiveness of the synthesis process.
Méthodes De Synthèse
((Cyclohexylamino)sulfanylmethylene)methane-1,1-dicarbonitrile can be synthesized through a variety of methods, including the condensation of an amine and a sulfonamide, the condensation of an amine and a sulfonyl chloride, and the condensation of a sulfonamide and a sulfonyl chloride. The condensation of an amine and a sulfonamide involves the reaction of a primary amine and a sulfonamide in the presence of an acid catalyst. The condensation of an amine and a sulfonyl chloride involves the reaction of a primary amine and a sulfonyl chloride in the presence of a base catalyst. Finally, the condensation of a sulfonamide and a sulfonyl chloride involves the reaction of a sulfonamide and a sulfonyl chloride in the presence of a base catalyst.
Propriétés
IUPAC Name |
2-[(cyclohexylamino)-sulfanylmethylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c11-6-8(7-12)10(14)13-9-4-2-1-3-5-9/h9,13-14H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZRUDKMYLLMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=C(C#N)C#N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



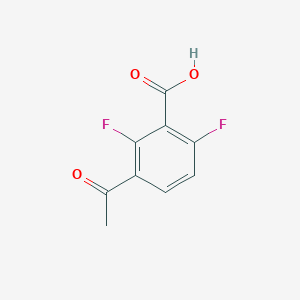
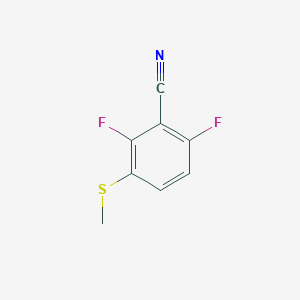
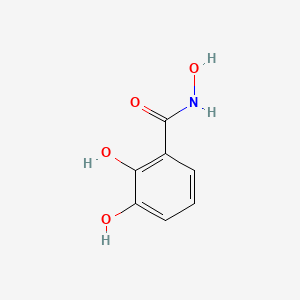
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)
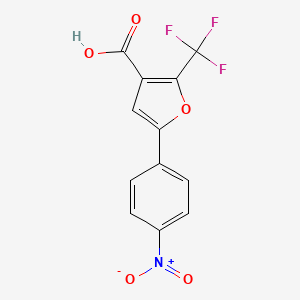


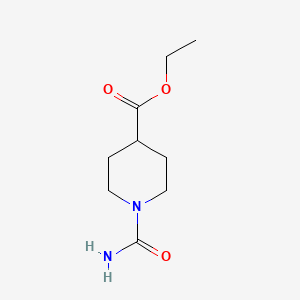
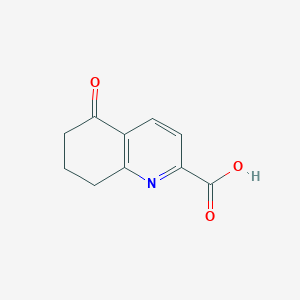
![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)
